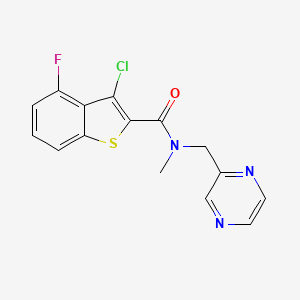

![molecular formula C17H19N3O2 B5531208 4-(acetylamino)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5531208.png)

4-(acetylamino)-N-[4-(dimethylamino)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-(acetylamino)-N-[4-(dimethylamino)phenyl]benzamide involves complex chemical reactions, often aiming at producing molecules with significant biological activity. For instance, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an orally active histone deacetylase inhibitor, demonstrates the intricate steps involved in producing molecules with specific biological targets (Zhou et al., 2008). Additionally, the creation of fluorescent dyes based on Cypridina oxyluciferin analogs, incorporating the 4-(dimethylamino)phenyl group, showcases another aspect of synthesis aimed at understanding the effects of acyl substitution on fluorescent properties (Hirano et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds akin to 4-(acetylamino)-N-[4-(dimethylamino)phenyl]benzamide plays a crucial role in their biological activity and interaction with biological targets. The structure-activity relationship is a key area of research, as seen in the study of benzamide and picolinamide derivatives containing dimethylamine side chains as acetylcholinesterase inhibitors, which highlights the importance of the substituted position of the dimethylamine side chain in influencing inhibitory activity (Gao et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 4-(acetylamino)-N-[4-(dimethylamino)phenyl]benzamide derivatives under various conditions can lead to the formation of new compounds with unique properties. For example, the cyclotrimerization and polymerization reactions catalyzed by tris(2,4-pentanedionato)vanadium demonstrate the compound's capacity to form polyenes with π-conjugated donor substituents, highlighting its potential in material science (Rodríguez et al., 1997).

Physical Properties Analysis

Understanding the physical properties of this compound, such as solubility, fluorescence, and stability, is essential for its application in various fields. The study on fluorescent dyes based on Cypridina oxyluciferin analogs, which includes an analysis of fluorescence quantum yields and lifetimes in different solvents, provides valuable insights into the physical properties that govern the practical applications of these molecules (Hirano et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific enzymes or biological targets, define the potential applications of 4-(acetylamino)-N-[4-(dimethylamino)phenyl]benzamide and its derivatives in therapeutic settings. For example, the modulation of histone acetylation by related compounds in colon carcinoma cells illustrates the compound's role in epigenetic regulation, suggesting its utility in cancer research (Kraker et al., 2003).

Propriétés

IUPAC Name |

4-acetamido-N-[4-(dimethylamino)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-12(21)18-14-6-4-13(5-7-14)17(22)19-15-8-10-16(11-9-15)20(2)3/h4-11H,1-3H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXBTVSUHPWVOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(acetylamino)-N-[4-(dimethylamino)phenyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

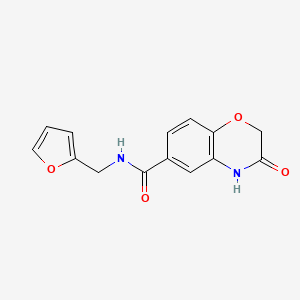

![N'-(4-pyridinylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5531127.png)

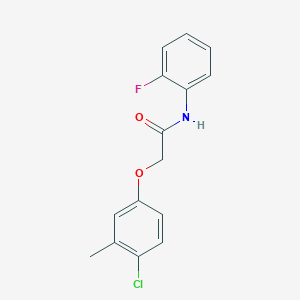

![1-{[4-(2-furoyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5531134.png)

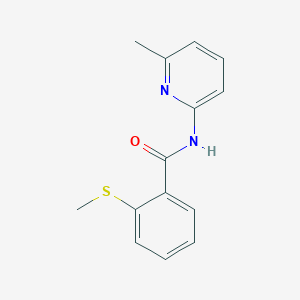

![N-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5531142.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(4-methyl-1H-pyrazol-1-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5531163.png)

![5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5531177.png)

![2-[(4-chlorophenoxy)methyl]-3-[(3,4-dimethoxybenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5531180.png)

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-methylpiperidine](/img/structure/B5531182.png)

![8-fluoro-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-2-quinolinecarboxamide](/img/structure/B5531186.png)

![4-{2-[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]-2-oxoethyl}-2-fluorophenol](/img/structure/B5531200.png)

![8-(2,3-dimethylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5531210.png)